Cbz-4-biphenyl-L-ala Cbz-4-biphenyl-L-ala
Brand Name: Vulcanchem
CAS No.: 270568-72-4
VCID: VC21540957
InChI: InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol

Cbz-4-biphenyl-L-ala

CAS No.: 270568-72-4

Cat. No.: VC21540957

Molecular Formula: C23H21NO4

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Cbz-4-biphenyl-L-ala - 270568-72-4

CAS No. 270568-72-4
Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1
Standard InChI Key ZZIBVIHXEMIHEQ-NRFANRHFSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Chemical Identity and Structural Characteristics

Cbz-4-biphenyl-L-ala, also known by its systematic name carbobenzoxy-4-biphenyl-L-alanine, is an organic compound characterized by a protected amino acid structure featuring a distinctive biphenyl moiety. This compound combines the structural elements of a carboxybenzyl (Cbz) protecting group with the amino acid L-alanine that has been modified with a biphenyl group at the 4-position.

Basic Chemical Information

The compound is identified by several key parameters that define its chemical identity, as presented in the following table:

ParameterValue
CAS Registry Number270568-72-4
Molecular FormulaC₂₃H₂₁NO₄
Molecular Weight375.42 g/mol
InChI KeyZZIBVIHXEMIHEQ-NRFANRHFSA-N
Canonical SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Isomeric SMILESC1=CC=C(C=C1)COC(=O)NC@@HC(=O)O

The molecular structure of Cbz-4-biphenyl-L-ala consists of several key functional groups, including a carbamate linkage, a carboxylic acid group, and a biphenyl moiety attached to the alpha carbon of alanine. This structural arrangement confers specific chemical and physical properties that are essential for its applications in organic synthesis and pharmaceutical research .

Structural Features and Functional Groups

The compound contains four main structural components:

  • A carbobenzoxy (Cbz) protecting group attached to the amino functionality

  • The alpha-amino acid backbone derived from L-alanine

  • A biphenyl substituent at the 4-position

  • A carboxylic acid moiety

These structural features contribute to the compound's reactivity pattern and its utility in various synthetic applications. The Cbz protecting group serves to mask the amino functionality, preventing unwanted reactions during synthetic procedures, while the biphenyl group provides hydrophobic characteristics that can influence binding interactions in biological systems .

Nomenclature and Alternative Designations

Cbz-4-biphenyl-L-ala is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its structural features and applications in various research contexts.

Common Synonyms and Trade Names

The compound is referenced by several alternative names in scientific literature and chemical databases:

SynonymChemical Context
N-alpha-carbobenzoxy-L-4,4'-biphenylalanineSystematic nomenclature highlighting the protected amino acid
Z-4-phenyl-phenylalanineAbbreviated form using Z for Cbz
Z-4-phenyl-Phe-OHPeptide chemistry shorthand
Z-BPH-OHLaboratory shorthand designation
Z-BIP(4,4')-OHNotation indicating biphenyl position
Z-BETA-(4-biphenylyl)-ALA-OHDescription of substitution pattern
Z-p-phenyl-L-Phe-OHAlternative naming convention

These alternative designations facilitate communication among researchers in different fields, though the systematic name (Cbz-4-biphenyl-L-ala) remains the most precise identifier for this compound .

Physical and Chemical Properties

Cbz-4-biphenyl-L-ala exhibits specific physical and chemical properties that determine its behavior in various experimental conditions and applications.

Physical State and Appearance

The compound typically exists as a white crystalline solid or powder at room temperature. Its physical appearance is consistent with many protected amino acid derivatives, presenting as a stable solid that can be handled under standard laboratory conditions .

Physicochemical Parameters

Key physicochemical parameters of Cbz-4-biphenyl-L-ala are summarized in the following table:

PropertyValueMethod
Boiling Point603.0 ± 55.0 °CPredicted
Density1.230 ± 0.06 g/cm³Predicted
Acid Dissociation Constant (pKa)3.86 ± 0.10Predicted
Partition Coefficient (LogP)4.67Calculated
Polar Surface Area (PSA)75.63 ŲCalculated
Recommended StorageRoom TemperatureExperimental

These properties indicate that Cbz-4-biphenyl-L-ala is relatively hydrophobic, as evidenced by its high LogP value, which suggests limited water solubility but good solubility in organic solvents. The pKa value indicates the acidity of the carboxylic acid group, which is typical for amino acid derivatives .

Synthetic Methodologies

The preparation of Cbz-4-biphenyl-L-ala involves specialized synthetic procedures that are critical for maintaining the stereochemical integrity of the amino acid component while introducing the protective group and biphenyl moiety.

General Synthetic Approaches

The synthesis of Cbz-4-biphenyl-L-ala typically follows established protocols for the protection of amino acids with the Cbz group. A common synthetic route involves the protection of the amino group of 4-biphenyl-L-alanine using benzyl chloroformate under basic conditions. This reaction is typically conducted in a mixed aqueous-organic solvent system to accommodate the differing solubilities of the reagents and product .

The general reaction can be represented as:

4-biphenyl-L-alanine + benzyl chloroformate → Cbz-4-biphenyl-L-ala + HCl

The reaction is typically carried out in the presence of bases such as sodium hydroxide or sodium carbonate to neutralize the hydrogen chloride byproduct and maintain alkaline conditions that prevent protonation of the amino group .

Purification and Characterization

Following synthesis, the compound requires purification to remove unreacted starting materials and byproducts. Typical purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparative HPLC for high-purity requirements

Characterization of the purified product typically involves spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structural integrity and purity of the final compound .

Reactivity and Chemical Behavior

Cbz-4-biphenyl-L-ala exhibits chemical behavior characteristic of protected amino acids, with reactivity patterns influenced by its functional groups and structural features.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • The carboxylic acid group can participate in esterification, amide formation, and other carboxylic acid reactions

  • The Cbz (carboxybenzyl) protecting group can be removed under specific conditions (hydrogenolysis, strong acids)

  • The biphenyl moiety may participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene

These functional groups allow for selective reactions that are exploited in organic synthesis and peptide chemistry applications .

Stability Considerations

  • Extended exposure to strong acids or bases may lead to hydrolysis of the carbamate linkage

  • Prolonged storage under humid conditions may result in degradation

  • Exposure to strong oxidizing agents may affect the aromatic rings

For optimal stability, the compound should be stored in a cool, dry environment, protected from direct light and moisture. Under appropriate storage conditions, the compound maintains its integrity for extended periods .

Applications in Scientific Research

Cbz-4-biphenyl-L-ala serves multiple purposes in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and peptide science.

Peptide Synthesis Applications

In peptide chemistry, Cbz-4-biphenyl-L-ala functions as a specialized building block for the creation of peptides with unique structural and functional properties. The biphenyl side chain introduces hydrophobicity and potential π-stacking interactions that can influence peptide conformation and binding characteristics. These properties are particularly valuable in the design of peptide-based drugs and enzyme inhibitors .

The Cbz protecting group allows for orthogonal protection strategies in complex peptide syntheses, where selective deprotection of different amino groups is required. This selectivity is essential for the controlled assembly of peptides with defined sequences and structures .

Comparative Analysis with Related Compounds

Cbz-4-biphenyl-L-ala belongs to a broader family of protected amino acids and biphenyl-containing compounds, with distinctive features that differentiate it from structural analogs.

Structural Analogs and Derivatives

Several structural analogs of Cbz-4-biphenyl-L-ala exist, differing in the nature of the protecting group, the amino acid backbone, or the position and substitution pattern of the biphenyl moiety. Common structural variations include:

  • Stereoisomers (e.g., Cbz-4-biphenyl-D-ala)

  • Different protecting groups (e.g., Boc, Fmoc protected variants)

  • Homologous amino acids (e.g., Cbz-4-biphenyl-L-valine, Cbz-4-biphenyl-L-leucine)

  • Modified biphenyl groups (substituted biphenyls)

These structural analogs exhibit different physical properties, reactivity patterns, and biological activities, offering researchers a palette of related compounds for structure-activity relationship studies .

Structure-Property Relationships

The specific structural features of Cbz-4-biphenyl-L-ala contribute to its unique properties:

  • The biphenyl group increases hydrophobicity compared to phenyl analogs

  • The L-configuration of the amino acid center dictates specific stereochemical interactions

  • The Cbz protecting group provides stability while allowing selective deprotection

These structure-property relationships guide the selection of Cbz-4-biphenyl-L-ala or its analogs for specific applications in organic synthesis and medicinal chemistry research .

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